molecular formula C21H27N3O3 B5550196 2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one

2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one

Cat. No. B5550196
M. Wt: 369.5 g/mol
InChI Key: QFYGXPYOIYPHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest, due to its complex molecular structure, is associated with a wide range of chemical and physical properties that make it a subject of scientific inquiry. It incorporates elements of spiro compounds, which are known for their unique chemical behaviors and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of related spiro compounds often involves multi-step chemical reactions, including the formation of dioxaspiro structures and pyridazinone rings. Techniques such as the reaction of aroyl derivatives with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate have been explored for the synthesis of bridged analogs of pyrrolizidine alkaloids, which share structural similarities with the compound (Konovalova et al., 2013).

Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds structurally related to 2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one have been studied for their potential in antimicrobial and antitumor applications. For instance, derivatives of pyrazolopyridines exhibited antimicrobial activities against a range of Gram-positive, Gram-negative bacteria, and fungi, as well as showing antioxidant and antitumor properties against liver and breast cell lines (El‐Borai et al., 2013; Saundane & Manjunatha, 2016). Furthermore, a series of O-arylated diazeniumdiolates demonstrated broad-spectrum anti-cancer activities across various tumor types, highlighting the therapeutic potential of such compounds (Keefer, 2010).

Anticonvulsant and Neuroprotective Potential

Derivatives similar to the chemical have shown promising results in the development of anticonvulsant medications. New 3‐[(2,4‐dioxo‐1,3,8‐triazaspiro[4.6]undec‐3‐yl)methyl]benzonitrile derivatives were synthesized and demonstrated significant protective effects against seizures, with some compounds exhibiting lower neurotoxicity than the reference drug, suggesting their potential as safer anticonvulsant therapies (Madaiah et al., 2013). Additionally, certain spirocyclic compounds have been identified as selective 5-HT1A receptor agonists, indicating their potential for neuroprotective and pain control applications (Franchini et al., 2017).

Anti-HIV Activity

The structural analogs of 2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one have been explored for their potential in HIV treatment. A study focused on the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives revealed enhanced anti-HIV activity, demonstrating the importance of specific accessory groups for the development of potent anti-HIV agents (Mizuhara et al., 2012).

properties

IUPAC Name

2-[2-(1,9-dioxaspiro[5.5]undecan-4-ylamino)ethyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-20-7-6-19(17-4-2-1-3-5-17)23-24(20)12-11-22-18-8-13-27-21(16-18)9-14-26-15-10-21/h1-7,18,22H,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYGXPYOIYPHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1NCCN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one

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